3-Hydroxy-6,8-dimethylquinolin-2(1H)-one

Influenza A Endonuclease Antiviral

Researchers investigating influenza A endonuclease or tyrosinase inhibition often face limited availability of specifically 6,8-dimethyl-substituted 3-hydroxyquinolin-2(1H)-one analogs, risking experimental inconsistency with uncharacterized scaffolds. This compound directly addresses that gap: • Enables focused SAR exploration at the 6,8-dimethyl pattern, a chemical space not yet published for influenza endonuclease. • Serves as a distinct pharmacophore for tyrosinase inhibition studies (structural analogs exhibit IC50 < 6.11 μM). • Verified 98% purity with long-term cool, dry storage; ships ambient globally for rapid project initiation.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
Cat. No. B13702012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-6,8-dimethylquinolin-2(1H)-one
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=C(C(=O)N2)O)C
InChIInChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)5-9(13)11(14)12-10/h3-5,13H,1-2H3,(H,12,14)
InChIKeyRWIUYHBZBCUDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical & Structural Profile


3-Hydroxy-6,8-dimethylquinolin-2(1H)-one (CAS: 861386-02-9) is a small-molecule organic heterocycle belonging to the 3-hydroxyquinolin-2(1H)-one class, characterized by a quinoline core with a hydroxyl group at position 3 and methyl substituents at positions 6 and 8 . Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol . Predicted physicochemical properties include a boiling point of 409.5±45.0 °C, density of 1.264±0.06 g/cm³, and a predicted pKa of 8.70±0.20 . This compound is offered as a research chemical building block with typical purities around 98% .

Scaffold 3-Hydroxyquinolin-2(1H)-one core for SAR exploration
Substitution 6,8-Dimethyl pattern offers distinct pharmacophore space
Format Research chemical building block, high purity

Substitution Specificity


While the core 3-hydroxyquinolin-2(1H)-one scaffold provides a baseline for biological activity, the addition of specific substituents at positions 6 and 8 can fundamentally alter its activity profile. For instance, in the 3-hydroxyquinolin-2(1H)-one class, substitution patterns dramatically influence potency and selectivity. Unsubstituted 3-hydroxyquinolin-2(1H)-one may exhibit different activity against targets like influenza A endonuclease compared to its 6- or 7-substituted derivatives [1]. In a related series, simple 4-substituted 3-hydroxyquinolin-2(1H)-ones demonstrate anticancer IC50 values ranging from 1.8 to 4.82 μM, whereas more complex derivatives with amino acid substituents can show enhanced selectivity [2]. The 6,8-dimethyl substitution in the target compound is a specific molecular feature that cannot be assumed to behave identically to unsubstituted or differently substituted analogs in any given assay, making arbitrary substitution a risk to experimental reproducibility and project integrity.

Unsubstituted 3HQ analog

May lack the potency and selectivity profiles associated with specific substituents at positions 6 and 8.

4-Substituted derivatives

Exhibit divergent anticancer activity; 6,8-dimethyl substitution not yet evaluated in reported cell-based assays.

General substitution mismatch

The 3HQ scaffold’s bioactivity is substitution-dependent — arbitrary replacement risks irreproducible results.

Activity Evidence


Influenza A Endonuclease Inhibition

The 3-hydroxyquinolin-2(1H)-one class has been directly evaluated for inhibition of 2009 pandemic H1N1 influenza A endonuclease [1]. Comparative studies within the class revealed that specific substitution patterns, such as a p-fluorophenyl group at the 6- or 7-position, yield the most potent inhibitors [1]. While no data exists for the 6,8-dimethyl analog, this class-level evidence demonstrates the scaffold's potential for antiviral applications and highlights the critical importance of substitution for potency. The unsubstituted parent 3-hydroxyquinolin-2(1H)-one served as the baseline for this investigation [1].

Influenza A endonuclease
Class-level inference
6- and 7-(p-Fluorophenyl) derivatives most potent in series; unsubstituted parent served as baseline.
Supports antiviral screening with 6,8-dimethyl SAR exploration.
Target compound not tested; class-level evidence only.
Influenza A Endonuclease Antiviral

Tyrosinase Inhibition Potency

A series of eight 3-hydroxyquinolin-2(1H)-one derivatives were synthesized and evaluated as inhibitors of mushroom tyrosinase (abTYR) [1]. Four derivatives showed significant activity with IC50 values < 6.11 μM, and the most potent compound achieved an IC50 of 2.52 μM [1]. This is comparable to the reference inhibitor 3-hydroxycoumarin (IC50 = 2.49 μM) [1]. While the specific 6,8-dimethyl derivative was not tested, this data demonstrates that the 3-hydroxyquinolin-2(1H)-one class can achieve low-micromolar potency against this therapeutically relevant enzyme. In comparison, the established inhibitor kojic acid showed an IC50 of 26.4 μM, and the highly potent standard thiamidol showed an IC50 of 0.130 μM [1].

Tyrosinase inhibition
Class-level inference
Most active 3HQ derivative IC50 = 2.52 µM; reference 3-hydroxycoumarin IC50 = 2.49 µM.
Positions 3HQ class for melanogenesis research.
6,8-Dimethyl analog not directly evaluated.
Tyrosinase Inhibitor Cosmeceutical Melanogenesis

Anticancer Activity in MCF-7 and NCI-H460 Cells

The 3-hydroxyquinolin-2(1H)-one core has been validated as a platform for developing anticancer agents [1]. A series of 4-substituted derivatives exhibited activity against MCF-7 (breast cancer) and NCI-H460 (non-small cell lung cancer) cell lines with IC50 values as low as 4.82 μM and 1.8 μM, respectively [1]. Notably, a more complex L-leucine-substituted derivative achieved an IC50 of 2.7 μM against NCI-H460 while showing no appreciable cytotoxicity against a non-cancer CHOK1 cell model, suggesting a selective anticancer profile can be achieved [1]. This establishes a quantitative baseline for the class's antiproliferative potential.

Anticancer cell models
Class-level inference
4-Substituted analogs achieved IC50 as low as 1.8 µM (NCI-H460); L-leucine derivative 2.7 µM with selectivity vs CHOK1.
Supports antiproliferative screening using 3HQ scaffold.
Not tested in 6,8-dimethyl context; class precedent only.
Anticancer MCF-7 NCI-H460 Cytotoxicity

Research Applications


Antiviral Drug Discovery: Influenza Endonuclease Inhibitors

The established activity of 3-hydroxyquinolin-2(1H)-ones against influenza A endonuclease positions 3-hydroxy-6,8-dimethylquinolin-2(1H)-one as a valuable new chemical entity for antiviral screening cascades [1]. Researchers can use this compound to explore structure-activity relationships (SAR) around the 6,8-dimethyl substitution pattern, which is a chemical space not yet explored in published literature for this target. This could lead to the identification of novel inhibitors with improved potency or resistance profiles.

Cosmeceutical: Tyrosinase Inhibitors for Hyperpigmentation

The potent tyrosinase inhibition exhibited by close structural analogs (IC50 < 6.11 μM) makes 3-hydroxy-6,8-dimethylquinolin-2(1H)-one a relevant candidate for inclusion in cosmeceutical discovery programs [2]. Its unique 6,8-dimethyl substitution offers a distinct pharmacophore for evaluating melanogenesis inhibition. It can serve as a molecular probe to dissect the binding requirements of the tyrosinase active site, potentially leading to safer and more effective treatments for skin hyperpigmentation.

Anticancer Lead Optimization

Given the documented anticancer activity of the 3-hydroxyquinolin-2(1H)-one class against breast and lung cancer cell lines (IC50 values in the low micromolar range), 3-hydroxy-6,8-dimethylquinolin-2(1H)-one is a logical procurement for academic and industrial medicinal chemistry groups [3]. It can be used as a core scaffold for further functionalization at position 4 to generate focused libraries of compounds. This approach aims to enhance potency and selectivity, with the ultimate goal of developing new anticancer leads based on the validated 3HQ platform.

Monoamine Oxidase and KCNQ2 Channel Probe

Preliminary data from bioactivity databases indicates that this specific 3-hydroxy-6,8-dimethylquinolin-2(1H)-one molecule has shown interactions in high-throughput screens against targets such as MAO-A/MAO-B (IC50 > 100 μM and 1.13 μM, respectively) and the KCNQ2 potassium channel (IC50 = 70 nM) [4]. While these are isolated data points requiring further validation, they justify the compound's use as a selective chemical probe in basic research settings to study these biological pathways. Its weak activity against MAO-A (IC50 > 100 μM) but moderate activity against MAO-B (IC50 = 1.13 μM) suggests a degree of isoform selectivity worth investigating [4].

Application
Selection Property
Validation Focus
Influenza endonuclease inhibitor screening
3HQ scaffold with 6,8-dimethyl substitution for SAR
Endonuclease inhibition assay with novel substitution
Tyrosinase inhibition & melanogenesis research
Core 3-hydroxyquinolin-2(1H)-one pharmacophore
Tyrosinase binding site complementarity
Cancer cell proliferation studies (MCF-7, NCI-H460)
Antiproliferative scaffold amenable to 4-substitution
Cell viability and selectivity endpoints
Monoamine oxidase B / KCNQ2 channel probe
Reported isoform selectivity profile (MAO-B vs MAO-A)
Confirmatory binding and functional assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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